1,2-Diethylcyclohexanol: Physicochemical Profiling, Synthesis, and Applications in Drug Development
1,2-Diethylcyclohexanol: Physicochemical Profiling, Synthesis, and Applications in Drug Development
Executive Summary
1,2-Diethylcyclohexanol (CAS: 19398-73-3) is a sterically hindered, dialkylated cyclic tertiary alcohol that serves as a highly versatile building block in modern synthetic chemistry, fragrance formulation, and pharmaceutical development[1]. Characterized by its sweet, floral odor and low volatility, it is frequently utilized to modify fragrance profiles and enhance scent longevity[1]. Beyond olfaction, its unique structural motif—a lipophilic cyclohexane core substituted with two adjacent ethyl groups and a hydroxyl moiety—makes it an excellent candidate for modulating the pharmacokinetic properties of active pharmaceutical ingredients (APIs).
This technical whitepaper provides an in-depth analysis of the physical and chemical properties of 1,2-diethylcyclohexanol, elucidates the mechanistic causality behind its synthetic pathways, and outlines self-validating experimental protocols for its preparation and characterization.
Physicochemical Profiling
Understanding the physicochemical properties of 1,2-diethylcyclohexanol is critical for predicting its behavior in both biological systems and organic solvent matrices. The molecule exists as a mixture of cis and trans diastereomers due to the two chiral centers at the C1 and C2 positions of the cyclohexane ring[2].
Quantitative Data Summary
The following table consolidates the critical physical and chemical parameters of 1,2-diethylcyclohexanol, providing a baseline for formulation and reaction engineering[1][2]:
| Property | Value | Scientific Implication |
| Molecular Formula | C₁₀H₂₀O | Defines the compound as a saturated, dialkylated cyclic alcohol. |
| Molecular Weight | 156.27 g/mol | Low molecular weight; highly favorable for Lipinski's Rule of 5. |
| Density | 0.882 g/cm³ | Standard for lipophilic cyclic alcohols; dictates phase separation. |
| Boiling Point | 206.6 °C (at 760 mmHg) | Indicates strong intermolecular hydrogen bonding and low volatility. |
| Flash Point | 82.5 °C | Requires standard combustible liquid safety protocols. |
| LogP (Partition Coefficient) | 2.73 – 2.90 | Optimal lipophilicity for cell membrane permeability and BBB crossing. |
| Topological Polar Surface Area | 20.23 Ų | Excellent metric for oral bioavailability; indicates low polar hindrance. |
| Refractive Index | 1.452 | Useful for rapid purity assessment via refractometry. |
| Vapor Pressure | 0.0555 mmHg (at 25 °C) | Confirms low volatility, advantageous for sustained-release fragrances. |
Structural and Pharmacokinetic Relevance
The LogP value of ~2.9 places 1,2-diethylcyclohexanol in the "sweet spot" for drug design. It is lipophilic enough to partition effectively into lipid bilayers, yet possesses a hydrogen-bond donor (the hydroxyl group, TPSA = 20.23 Ų) to maintain aqueous solubility in physiological fluids[2]. The steric bulk of the alpha-ethyl group shields the tertiary alcohol, significantly reducing its susceptibility to rapid phase II metabolic glucuronidation, thereby extending its biological half-life.
Chemical Reactivity & Synthesis Pathways
Grignard Nucleophilic Addition
The most robust and field-proven method for synthesizing 1,2-diethylcyclohexanol is the nucleophilic addition of ethylmagnesium bromide to 2-ethylcyclohexanone[3].
Mechanistic Causality: The reaction outcome is heavily dictated by the steric hindrance of the existing ethyl group at the C2 position. The bulky Grignard reagent approaches the carbonyl carbon via a trajectory that minimizes steric clash (often modeled by the Felkin-Anh or chelation-control models). Because the C2-ethyl group can occupy either an axial or equatorial position (though equatorial is thermodynamically favored), the nucleophilic attack typically results in a diastereomeric mixture of cis- and trans-1,2-diethylcyclohexanol.
Nucleophilic Grignard addition pathway for the synthesis of 1,2-diethylcyclohexanol.
Dehydration Reactivity
As a tertiary alcohol, 1,2-diethylcyclohexanol is highly susceptible to acid-catalyzed dehydration (E1 mechanism). When passed over activated alumina at elevated temperatures, the compound readily dehydrates to form a mixture of substituted alkenes, primarily 1,2-diethylcyclohexene and 2,3-diethylcyclohexene[4]. This reactivity must be carefully managed during synthesis by avoiding strong acids during the workup phase.
Applications in Industry
Pharmaceutical Intermediates
In drug development, the 1,2-diethylcyclohexyl moiety acts as a lipophilic shield. By incorporating this bulky, hydrophobic ring system into larger pharmacophores, medicinal chemists can increase the target molecule's binding affinity to hydrophobic pockets in receptor proteins, while simultaneously protecting adjacent labile functional groups from enzymatic degradation.
Flavor and Fragrance Modification
1,2-Diethylcyclohexanol is explicitly patented and utilized as a physiological cooling agent and flavor modifier[5]. When added to ingestible preparations or tobacco, it modifies the flavor profile by interacting with the cold receptors of the nervous system in the mucosae of the mouth, enhancing the perceived freshness and longevity of the product without imparting an overwhelming intrinsic taste[5].
Experimental Protocols (Self-Validating Workflows)
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Each step includes a causal explanation for the specific conditions chosen.
Protocol: Synthesis of 1,2-Diethylcyclohexanol
Step 1: Preparation of the Grignard Reagent
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Action: In a flame-dried, argon-purged 500 mL 3-neck flask, add 1.2 equivalents of magnesium turnings and a crystal of iodine.
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Action: Add 50 mL of anhydrous Tetrahydrofuran (THF). Slowly dropwise add 1.1 equivalents of bromoethane dissolved in 50 mL of THF.
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Causality: Flame-drying and argon are mandatory. Grignard reagents are extremely strong bases; even trace ambient moisture will violently quench the reagent to ethane gas. The iodine etches the magnesium oxide layer, initiating the reaction.
Step 2: Nucleophilic Addition
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Action: Cool the generated ethylmagnesium bromide solution to 0 °C using an ice bath.
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Action: Dissolve 1.0 equivalent of 2-ethylcyclohexanone in 50 mL of anhydrous THF and add it dropwise over 30 minutes.
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Causality: The reaction is highly exothermic. Cooling to 0 °C prevents solvent boil-off and suppresses unwanted side reactions, such as the enolization of the ketone (which would simply recover the starting material upon quenching).
Step 3: Self-Validating Quench & Extraction
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Action: Quench the reaction strictly with saturated aqueous Ammonium Chloride (NH₄Cl) at 0 °C.
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Causality (Critical): Do not use strong acids (e.g., HCl or H₂SO₄). Because the product is a tertiary alcohol, strong acids will immediately catalyze an E1 dehydration, ruining the yield and producing 1,2-diethylcyclohexene[4]. NH₄Cl provides a mildly acidic environment (pH ~5.5) sufficient to break up the magnesium alkoxide salt without triggering dehydration.
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Action: Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 4: Purification & Characterization
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Action: Purify the crude oil via vacuum distillation (collecting the fraction boiling near ~80-85 °C under high vacuum) or silica gel chromatography (Hexanes/Ethyl Acetate).
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Validation (GC-MS/NMR):
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GC-MS: Look for the molecular ion peak at m/z 156. Note that tertiary alcohols often show a weak M+ peak and a strong [M-18]+ peak at m/z 138 due to facile water loss in the ionization chamber.
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¹³C-NMR (CDCl₃): Confirm the disappearance of the ketone carbonyl carbon (~210 ppm) and the appearance of the new quaternary oxygen-bearing carbon at ~70-75 ppm.
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Step-by-step experimental workflow for the synthesis and isolation of 1,2-diethylcyclohexanol.
References
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PubChem (National Institutes of Health) : 1,2-Diethylcyclohexanol | C10H20O | CID 247482. Available at: [Link]
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Journal of the American Chemical Society : Dehydration of 1,2-Diethylcyclohexanol Over Alumina (Vol. 76 No. 5, 1954). Available at:[Link]
- Google Patents: Flavour modifiers - CA1055772A.
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Oxford Academic : The Stereochemistry of Nucleophilic Addition. I. The Reformatsky and Grignard Reactions. Available at:[Link]
